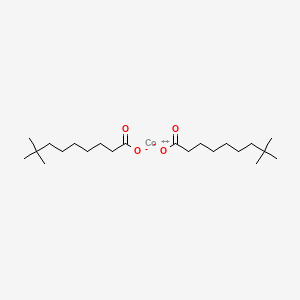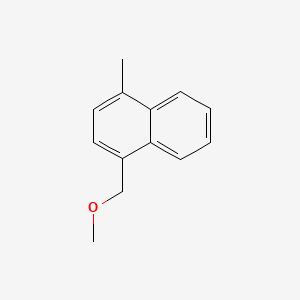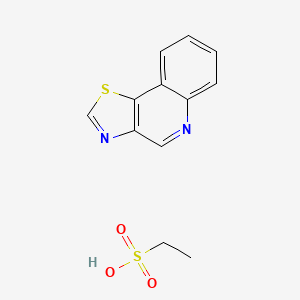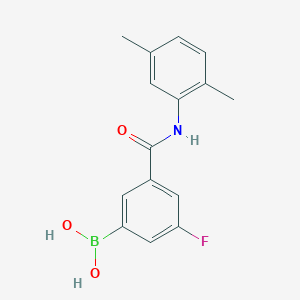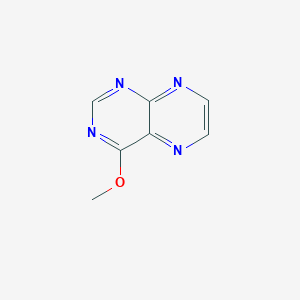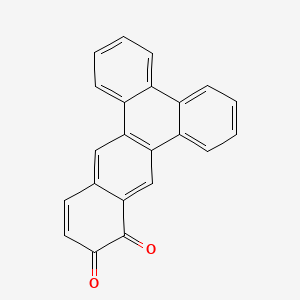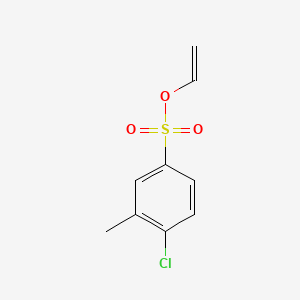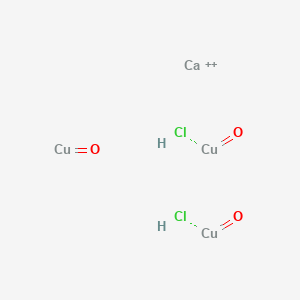
2-Methyloctadecyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyloctadecyl acrylate is an organic compound with the molecular formula C22H42O2. It is an ester derived from acrylic acid and 2-methyloctadecanol. This compound is part of the acrylate family, which is widely used in the production of polymers and copolymers due to their versatile properties .
準備方法
Synthetic Routes and Reaction Conditions
2-Methyloctadecyl acrylate can be synthesized through the esterification of acrylic acid with 2-methyloctadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. This method allows for efficient and scalable production. The reaction of acrylic acid with 2-methyloctadecanol is carried out in the presence of a base such as triethylamine to neutralize the acid by-products and prevent side reactions .
化学反応の分析
Types of Reactions
2-Methyloctadecyl acrylate undergoes several types of chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to acrylic acid and 2-methyloctadecanol.
Addition Reactions: The double bond in the acrylate group can participate in various addition reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide or chlorine can be used for addition across the double bond.
Major Products
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Acrylic acid and 2-methyloctadecanol.
Addition Reactions: Halogenated derivatives of the original compound.
科学的研究の応用
2-Methyloctadecyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Incorporated into drug delivery systems and medical devices due to its biocompatibility.
Industry: Employed in the production of coatings, adhesives, and sealants
作用機序
The mechanism of action of 2-Methyloctadecyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can interact with various molecular targets, such as proteins and cell membranes, depending on the application. The acrylate group can participate in radical reactions, leading to the formation of stable polymeric structures .
類似化合物との比較
Similar Compounds
- Stearyl acrylate
- Octadecyl acrylate
- Lauryl acrylate
Comparison
2-Methyloctadecyl acrylate is unique due to the presence of a methyl group on the octadecyl chain, which can influence its physical and chemical properties. This structural difference can affect the polymerization behavior and the properties of the resulting polymers, making it distinct from other similar compounds .
特性
CAS番号 |
93804-55-8 |
|---|---|
分子式 |
C22H42O2 |
分子量 |
338.6 g/mol |
IUPAC名 |
2-methyloctadecyl prop-2-enoate |
InChI |
InChI=1S/C22H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(3)20-24-22(23)5-2/h5,21H,2,4,6-20H2,1,3H3 |
InChIキー |
KZMXOWBRTHYSGW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(C)COC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


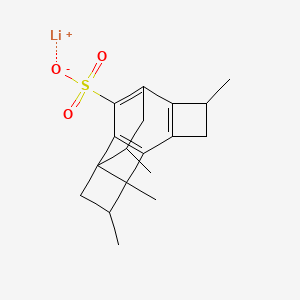
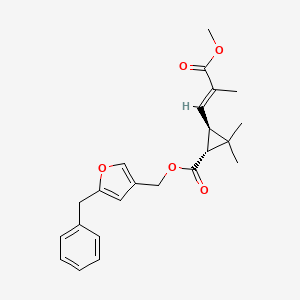
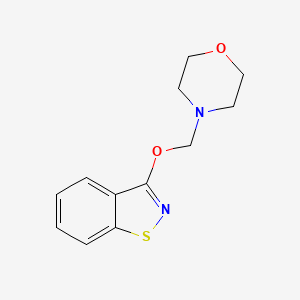
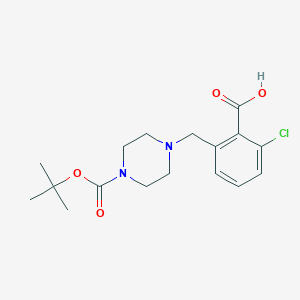

![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
